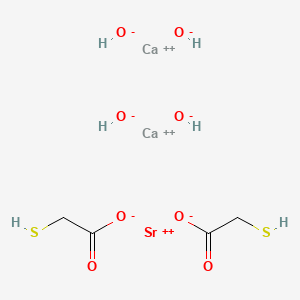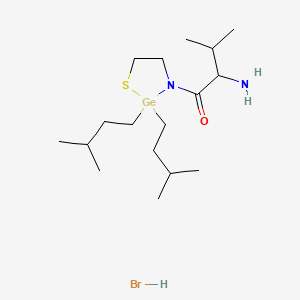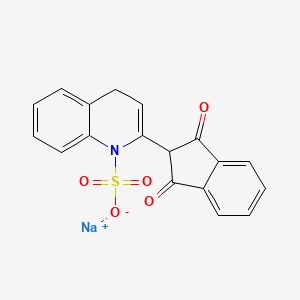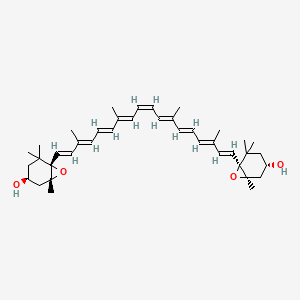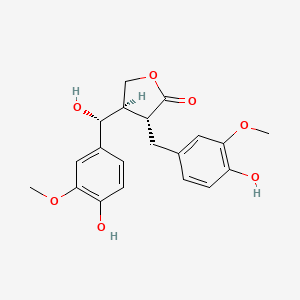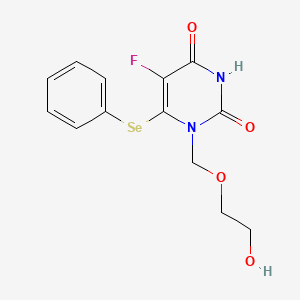
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is a synthetic compound that combines the structural features of fluorouracil, a well-known chemotherapeutic agent, with a phenylselenenyl group and a hydroxyethoxy moiety. This unique combination imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil typically involves multiple steps, starting with the preparation of the fluorouracil core. The phenylselenenyl group is introduced through a nucleophilic substitution reaction, while the hydroxyethoxy moiety is added via an etherification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil can undergo various types of chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding a simpler fluorouracil derivative.
Substitution: The hydroxyethoxy moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselenenyl group can yield selenoxide derivatives, while reduction can produce simpler fluorouracil derivatives.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of selenoethers and their derivatives.
Biology: Investigated for its potential as a chemotherapeutic agent due to its structural similarity to fluorouracil.
Medicine: Explored for its anticancer properties and potential use in targeted drug delivery systems.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil involves its interaction with cellular targets, leading to the inhibition of DNA synthesis and cell proliferation. The fluorouracil moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The phenylselenenyl group may enhance the compound’s ability to induce oxidative stress in cancer cells, further contributing to its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar core structure but lacking the phenylselenenyl and hydroxyethoxy groups.
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: A compound with a similar hydroxyethoxy moiety but different substituents on the pyrimidine ring.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic effects, making it a valuable subject of research in various scientific fields.
Propiedades
Número CAS |
136632-04-7 |
|---|---|
Fórmula molecular |
C13H13FN2O4Se |
Peso molecular |
359.22 g/mol |
Nombre IUPAC |
5-fluoro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13FN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clave InChI |
FRFLBUHPVDVKFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


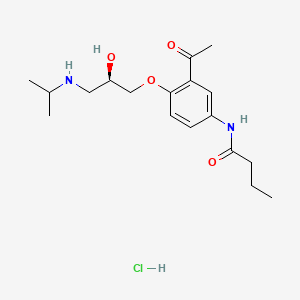
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
